3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride
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Overview
Description
3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand used in the development of protein degrader building blocks. It contains a terminal amine group, which allows rapid conjugation with carboxyl-containing linkers. This compound serves as a basic building block for the development of a protein degrader library .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride involves the reaction of 3-aminophenylamine with piperidine-2,6-dione under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: Employed in the study of protein degradation pathways and the development of targeted protein degradation technologies.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by binding to Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This binding leads to the recruitment of target proteins to the proteasome for degradation. The molecular targets and pathways involved include the modulation of protein levels within cells, which can affect various cellular processes such as cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Thalidomide: Another Cereblon ligand with similar protein degradation properties.
Lenalidomide: A derivative of thalidomide with enhanced activity and reduced side effects.
Pomalidomide: A more potent analog of thalidomide used in the treatment of multiple myeloma.
Uniqueness: 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride is unique due to its specific functionalization, which allows for rapid conjugation with carboxyl-containing linkers. This makes it particularly useful in the development of targeted protein degradation technologies .
Properties
CAS No. |
2446932-26-7 |
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Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-(3-aminoanilino)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);1H |
InChI Key |
PCHPMOQVWGPWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl |
Origin of Product |
United States |
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